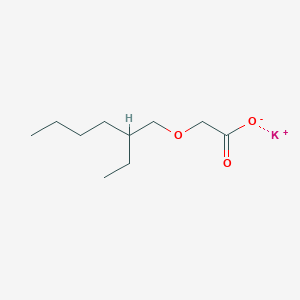

Potassium;2-(2-ethylhexoxy)acetate

Description

Potassium;2-(2-ethylhexoxy)acetate is an organometallic salt composed of a potassium cation and a 2-(2-ethylhexoxy)acetate anion. The anion features a branched 2-ethylhexyl ether group attached to an acetate moiety. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the bulky 2-ethylhexyl chain and ionic character from the potassium counterion. While direct synthesis details are sparse in the provided evidence, analogous potassium salts (e.g., potassium 2-butoxyethylxanthate) are synthesized via reactions between alcohols and potassium hydroxide, followed by acid neutralization .

Properties

IUPAC Name |

potassium;2-(2-ethylhexoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3.K/c1-3-5-6-9(4-2)7-13-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEBPMHXOMXFEN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-(2-ethylhexoxy)acetate can be synthesized through the reaction of 2-ethylhexanol with acetic acid to form 2-ethylhexyl acetate, which is then reacted with potassium hydroxide or potassium carbonate to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of Potassium;2-(2-ethylhexoxy)acetate typically involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(2-ethylhexoxy)acetate primarily undergoes substitution reactions due to the presence of the acetate group. It can also participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as alkoxides or amines under basic conditions.

Esterification: This reaction typically requires an acid catalyst and an alcohol.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products

The major products formed from these reactions include various esters and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium;2-(2-ethylhexoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Its surfactant properties make it useful in biological assays and experiments involving cell membranes.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: It is used in the production of coatings, adhesives, and polyurethane foams.

Mechanism of Action

The mechanism of action of Potassium;2-(2-ethylhexoxy)acetate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and other structures that facilitate the mixing of otherwise immiscible substances.

Comparison with Similar Compounds

Sodium 2-(2-hydroxyethoxy)acetate (CAS 142047-97-0)

- Structure : Sodium salt of 2-(2-hydroxyethoxy)acetate.

- Key Differences :

- The 2-hydroxyethoxy group introduces hydrophilicity, contrasting with the hydrophobic 2-ethylhexyl chain in the potassium analog.

- Sodium’s smaller ionic radius vs. potassium may enhance stability via stronger ionic interactions.

- Applications : Used in hydrophilic formulations, such as aqueous drug delivery systems .

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate

2-Ethylhexyl Acetate (CAS 111-15-9)

- Structure: Ester derivative of 2-ethylhexanol and acetic acid.

- Key Differences :

- Neutral ester vs. ionic potassium salt.

- Higher volatility and lipophilicity, making it suitable as a solvent in coatings and adhesives.

Ethyl Potassium Oxalate (CAS 156-178)

- Structure : Potassium salt of ethyl oxalate (CCOC(=O)C(=O)[O-].[K+]).

- Key Differences: Oxalate backbone vs. Ethoxy group vs. 2-ethylhexoxy, resulting in lower steric hindrance.

- Applications : Laboratory reagent and precursor in organic synthesis .

Physicochemical Properties and Stability

- Stability Notes: Potassium salts are generally less stable than sodium analogs due to potassium’s larger ionic radius, weakening ionic interactions. highlights instability in a related potassium acetate, requiring careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.